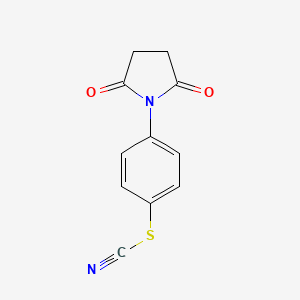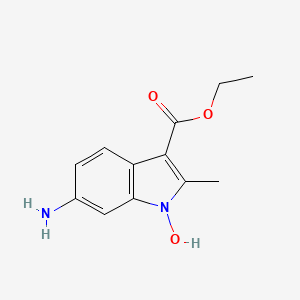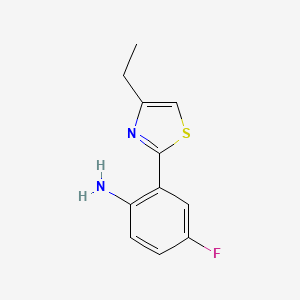
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is an organic compound that features a thiazole ring substituted with an ethyl group and a fluorine atom on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline typically involves the formation of the thiazole ring followed by the introduction of the aniline and fluorine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the ethyl group and the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and pressures to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the nitro group if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may use amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and fluorine atom can enhance binding affinity and specificity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 3-{[(4-ethyl-1,3-thiazol-2-yl)methyl]amino}-2-pyrazinecarbonitrile
Uniqueness
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is unique due to the specific combination of the thiazole ring, ethyl group, and fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
658076-58-5 |
|---|---|
Fórmula molecular |
C11H11FN2S |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-(4-ethyl-1,3-thiazol-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C11H11FN2S/c1-2-8-6-15-11(14-8)9-5-7(12)3-4-10(9)13/h3-6H,2,13H2,1H3 |
Clave InChI |
PTPDCYRUKQPRNP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC(=N1)C2=C(C=CC(=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
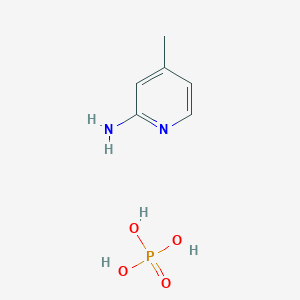
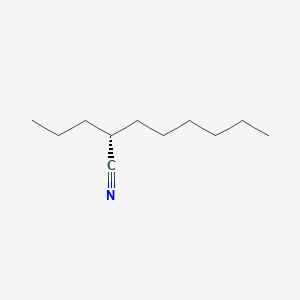

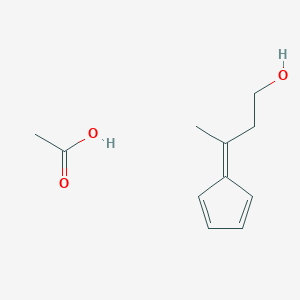
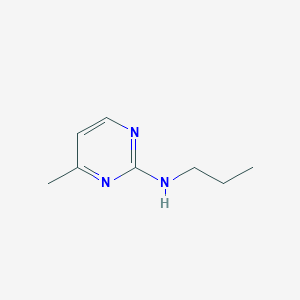
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
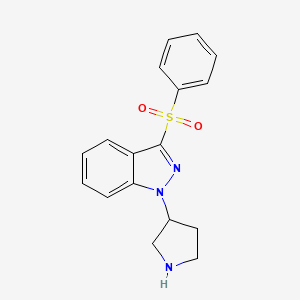
![Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride](/img/structure/B12529909.png)
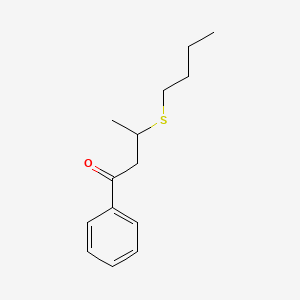
![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)
